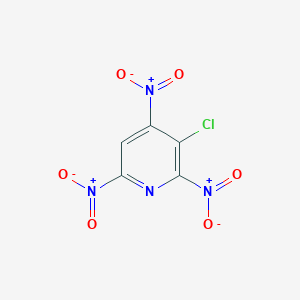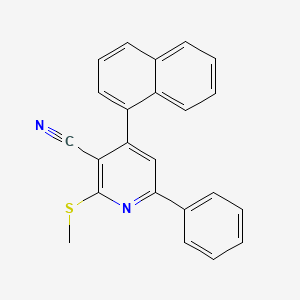
2-(Methylsulfanyl)-4-(naphthalen-1-yl)-6-phenylpyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Methylsulfanyl)-4-(naphthalen-1-yl)-6-phenylpyridine-3-carbonitrile is a complex organic compound characterized by its unique structure, which includes a pyridine ring substituted with a methylsulfanyl group, a naphthalen-1-yl group, a phenyl group, and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylsulfanyl)-4-(naphthalen-1-yl)-6-phenylpyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors.
Introduction of Substituents: The methylsulfanyl, naphthalen-1-yl, phenyl, and carbonitrile groups are introduced through various substitution reactions. These reactions often require specific reagents and catalysts to achieve the desired substitutions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and safety. Large-scale production might utilize continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-(Methylsulfanyl)-4-(naphthalen-1-yl)-6-phenylpyridine-3-carbonitrile can undergo several types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonitrile group can be reduced to form amines.
Substitution: Various substituents on the pyridine ring can be replaced through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are often employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonitrile group can produce primary amines.
Scientific Research Applications
2-(Methylsulfanyl)-4-(naphthalen-1-yl)-6-phenylpyridine-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of advanced materials, such as organic semiconductors and fluorescent dyes.
Mechanism of Action
The mechanism of action of 2-(Methylsulfanyl)-4-(naphthalen-1-yl)-6-phenylpyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-(Naphthalen-1-yl)thiophene: Another compound with a naphthalen-1-yl group, used in the synthesis of porphyrinoids.
N-(Cyano(naphthalen-1-yl)methyl)benzamides: Compounds with similar structural features, used in colorimetric sensing of fluoride anions.
Uniqueness
2-(Methylsulfanyl)-4-(naphthalen-1-yl)-6-phenylpyridine-3-carbonitrile is unique due to its combination of functional groups, which confer specific chemical reactivity and potential applications. Its structure allows for diverse chemical modifications and interactions, making it a versatile compound in scientific research.
Properties
CAS No. |
848611-29-0 |
|---|---|
Molecular Formula |
C23H16N2S |
Molecular Weight |
352.5 g/mol |
IUPAC Name |
2-methylsulfanyl-4-naphthalen-1-yl-6-phenylpyridine-3-carbonitrile |
InChI |
InChI=1S/C23H16N2S/c1-26-23-21(15-24)20(14-22(25-23)17-9-3-2-4-10-17)19-13-7-11-16-8-5-6-12-18(16)19/h2-14H,1H3 |
InChI Key |
WQKZCZIMGMNTDU-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C(=CC(=N1)C2=CC=CC=C2)C3=CC=CC4=CC=CC=C43)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4S)-4-[(2R)-2-ethoxy-2-phenylethyl]-4-methylcyclohex-2-en-1-one](/img/structure/B14177598.png)
![(Thiophen-3-yl)(4-{2-[2-(trifluoromethyl)phenyl]ethyl}piperazin-1-yl)methanone](/img/structure/B14177603.png)
![1-[(But-2-en-1-yl)oxy]-2-methoxy-4-(prop-1-en-1-yl)benzene](/img/structure/B14177609.png)
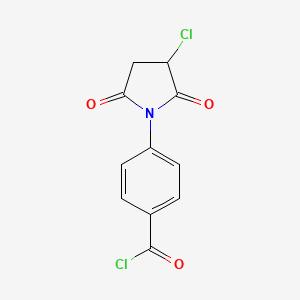
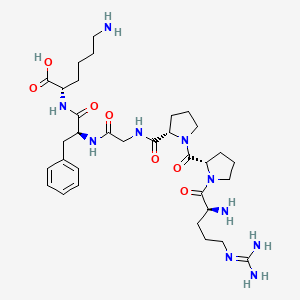
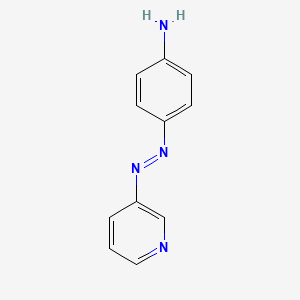

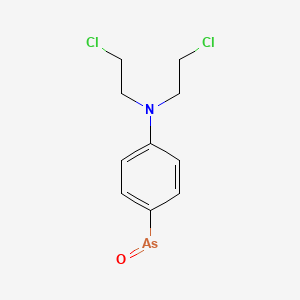

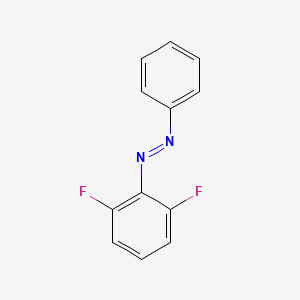
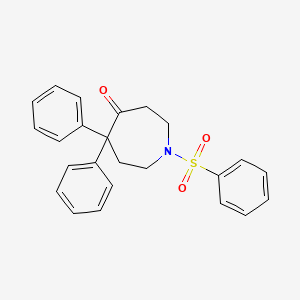
![6-[2-(4-chlorophenyl)-5-phenyl-1H-imidazol-4-yl]-1-propan-2-ylsulfonylbenzimidazol-2-amine;methanesulfonic acid](/img/structure/B14177682.png)
